Antifungal Activity Selectivity: No Detectable C. albicans Inhibition Versus Co-Isolated Indole Alkaloids from the Same Streptomyces Extract
In a direct head-to-head comparison from the same Streptomyces sp. CT37 fermentation extract, (2R,3R)-1-phenylbutane-2,3-diol (compound 4) exhibited no detectable growth inhibition against Candida albicans ATCC 10231 at the highest concentration tested (50 µg/mL). In contrast, two co-isolated compounds from the identical extract—legonimide (compound 1) and 1H-indole-3-carbaldehyde (compound 2)—demonstrated moderate antifungal activity with MIC₉₅ values of 21.54 µg/mL and 11.47 µg/mL, respectively [1]. This differential activity profile was determined using the same disc diffusion assay under identical experimental conditions, ruling out inter-assay variability as a confounding factor.
| Evidence Dimension | Antifungal activity against Candida albicans ATCC 10231 |
|---|---|
| Target Compound Data | No activity at 50 µg/mL (highest concentration tested) |
| Comparator Or Baseline | 1H-Indole-3-carbaldehyde: MIC₉₅ = 11.47 µg/mL; Legonimide: MIC₉₅ = 21.54 µg/mL |
| Quantified Difference | Target compound inactive at >4.4× the MIC₉₅ of the most potent co-isolated comparator (11.47 µg/mL); >2.3× the MIC₉₅ of legonimide (21.54 µg/mL) |
| Conditions | Disc diffusion assay; Streptomyces sp. CT37 fermentation extract; compounds isolated via bioassay-guided fractionation with mass spectrometric molecular networking |
Why This Matters
For procurement decisions in antifungal natural product discovery, this evidence establishes that (2R,3R)-1-phenylbutane-2,3-diol can serve as a stereochemically defined negative control or selectivity probe, while the bioactive indole alkaloids 1H-indole-3-carbaldehyde and legonimide should be prioritized if C. albicans inhibitory activity is the screening endpoint.
- [1] Fang, Q.; Maglangit, F.; Mugat, M.; Urwald, C.; Kyeremeh, K.; Deng, H. Targeted Isolation of Indole Alkaloids from Streptomyces sp. CT37. Molecules 2020, 25 (5), 1108. View Source
